Benzenesulfonyl chloride reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles. It is the derivatization reagent for the determination of various amines in waste water and surface water at the sub-ppb level by gas chromatography-mass spectrometry.
Benzenesulfonyl chloride appears as a colorless to slightly yellow solid that melts at approximately 40°F. Very irritating to skin, eyes and mucous membranes. May emit toxic fumes when heated to high temperatures. Used to make dyes and other chemicals.
Benzenesulfonyl chloride
CAS No.: 98-09-9
Cat. No.: VC20831304
Molecular Formula: C6H5ClO2S
Molecular Weight: 176.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98-09-9 |
---|---|
Molecular Formula | C6H5ClO2S |
Molecular Weight | 176.62 g/mol |
IUPAC Name | benzenesulfonyl chloride |
Standard InChI | InChI=1S/C6H5ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H |
Standard InChI Key | CSKNSYBAZOQPLR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)Cl |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)Cl |
Boiling Point | 484.7 °F at 760 mm Hg (USCG, 1999) 252.0 °C 177 °C AT 100 MM HG; 120 °C AT 10 MM HG; DECOMP 251-252 °C AT 760 MM HG |
Colorform | COLORLESS, OILY LIQUID |
Flash Point | greater than 233.6 °F (USCG, 1999) |
Melting Point | 58.1 °F (USCG, 1999) 14.5 °C |
Introduction
Benzenesulfonyl chloride is a versatile organosulfur compound with the chemical formula C₆H₅SO₂Cl. It is characterized as a colorless, viscous oil with a pungent odor . This compound plays a crucial role in various chemical reactions, particularly in the synthesis of sulfonamides and sulfonate esters.
Synthesis Methods
Benzenesulfonyl chloride can be synthesized through several methods:
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Phosphorus Pentachloride Method: Involves heating sodium benzenesulfonate with phosphorus pentachloride at high temperatures (170-180°C).
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Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method but uses phosphorus oxychloride instead.
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Chlorosulfonic Acid Method: Reacts benzene with chlorosulfonic acid at controlled temperatures (20-25°C).
Industrial Production
Industrially, benzenesulfonyl chloride is produced by chlorinating benzenesulfonic acid or its salts using phosphorus oxychloride or by reacting benzene with chlorosulfonic acid.
Chemical Reactions and Applications
Benzenesulfonyl chloride participates in nucleophilic substitution reactions, reacting with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters respectively.
Substitution Reactions:
This compound reacts readily with primary, secondary, and tertiary amines to form corresponding sulfonamides . It also reacts with alcohols to produce sulfonate esters.
Major Products:
The major products formed are:
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Sulfonamides
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Sulfonate Esters
These compounds have significant biological activities including antimicrobial properties.
Hazard Identification
Benzenesulfonyl chloride poses health risks due to its corrosive nature; it irritates skin, eyes, mucous membranes, and can cause burns upon contact. The oral LD50 for rats is reported as approximately 1960 mg/kg .
Safety Precautions
Handling requires protective gear such as gloves and goggles due to its toxic properties.
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